molecular formula C22H15BrClN3O6 B11552387 2-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-4-nitrophenyl benzoate

2-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-4-nitrophenyl benzoate

Cat. No.: B11552387
M. Wt: 532.7 g/mol
InChI Key: OFOXTVXXPRNPOL-BRJLIKDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-4-NITROPHENYL BENZOATE is a synthetic organic compound known for its complex structure and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including bromo, chloro, nitro, and benzoate moieties, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-4-NITROPHENYL BENZOATE typically involves a multi-step process. One common synthetic route includes the following steps:

    Preparation of 2-(2-BROMO-4-CHLOROPHENOXY)ACETIC ACID: This intermediate is synthesized by reacting 2-bromo-4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of 2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDE: The acetic acid derivative is then converted to its amide form by reacting with ammonia or an amine.

    Condensation Reaction: The amide is then subjected to a condensation reaction with 4-nitrobenzaldehyde in the presence of a suitable catalyst to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

    Reduction of Nitro Group: Formation of corresponding amines.

    Substitution of Halogens: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-4-NITROPHENYL BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-4-NITROPHENYL BENZOATE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • 2-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-4-NITROPHENYL ACETATE
  • 2-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-4-NITROPHENYL METHYL ESTER

Comparison:

  • Uniqueness: The presence of the benzoate group in 2-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-4-NITROPHENYL BENZOATE distinguishes it from similar compounds, potentially altering its reactivity and biological activity.
  • Reactivity: The benzoate group can influence the compound’s solubility and interaction with biological targets, making it unique compared to its acetate and methyl ester counterparts.

Properties

Molecular Formula

C22H15BrClN3O6

Molecular Weight

532.7 g/mol

IUPAC Name

[2-[(E)-[[2-(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene]methyl]-4-nitrophenyl] benzoate

InChI

InChI=1S/C22H15BrClN3O6/c23-18-11-16(24)6-8-20(18)32-13-21(28)26-25-12-15-10-17(27(30)31)7-9-19(15)33-22(29)14-4-2-1-3-5-14/h1-12H,13H2,(H,26,28)/b25-12+

InChI Key

OFOXTVXXPRNPOL-BRJLIKDPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)COC3=C(C=C(C=C3)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.